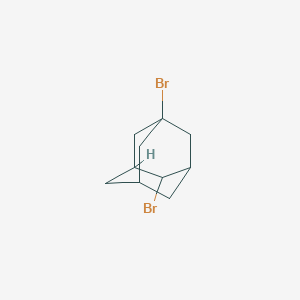

1,4-Dibromoadamantane

Description

Overview of Adamantane (B196018) Chemistry and its Significance in Contemporary Research

Adamantane (C₁₀H₁₆) is a unique, cage-like hydrocarbon first isolated from petroleum in 1933. nih.gov Its molecular structure is a rigid, strain-free arrangement of ten carbon atoms that can be described as the fusion of three cyclohexane (B81311) rings, mirroring the carbon arrangement in a diamond crystal lattice. nih.gov This inherent rigidity and stability launched a new field of organic chemistry focused on polyhedral compounds. nih.gov

The significance of adamantane and its derivatives in modern research is vast and multidisciplinary. In medicinal chemistry, the adamantane moiety is a highly valued pharmacophore due to its lipophilic nature and rigid three-dimensional structure. srce.hrresearchgate.net This allows for the precise positioning of functional groups to interact effectively with biological targets such as enzymes and receptors. researchgate.net The introduction of an adamantyl group can improve a drug's pharmacokinetic properties. researchgate.net Consequently, adamantane is a structural component in numerous approved drugs for treating a wide range of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative diseases like Alzheimer's and Parkinson's (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin). irb.hrgoogle.comscispace.com

Beyond medicine, adamantane derivatives are crucial in materials science. researchgate.net Their incorporation into polymers can enhance thermal stability, increase chain stiffness, and modify dielectric properties. uomustansiriyah.edu.iq This has led to the development of specialized materials, including shape-memory polymers and nanoporous organic polymers for adsorption and separation applications. uomustansiriyah.edu.iqrsc.org The unique, well-defined tetrahedral shape of tetrasubstituted adamantanes makes them valuable as rigid scaffolds for building complex molecular architectures in nanotechnology. cymitquimica.com

Specific Research Focus on 1,4-Dibromoadamantane within the Adamantane Framework

Within the broad field of adamantane chemistry, di- and polysubstituted derivatives are key building blocks for more complex functional molecules. The substitution pattern on the adamantane cage is critical, with 1,3- and 1,4-disubstituted isomers offering different geometries and reactivity. While 1,3-disubstituted adamantanes are common achiral and rigid spacers, the 1,4-disubstituted derivatives provide a unique, symmetrical, and rigid carbon skeleton that serves as a crucial model for mechanistic and stereochemical studies. srce.hrresearchgate.net

This compound, as a member of this class, is of particular interest for its utility in organic synthesis and for studying reaction mechanisms. guidechem.comacs.org Research has specifically focused on its reactivity in nucleophilic substitution reactions, particularly those proceeding via a radical nucleophilic substitution (S_RN_1) mechanism. irb.hrresearchgate.netacs.org These studies use this compound to explore the formation of radical intermediates and the subsequent coupling with various nucleophiles, providing insights into electron transfer processes and the stereochemistry of substitution on the rigid adamantane core. irb.hracs.org Its ability to undergo disubstitution makes it a valuable precursor for creating symmetrically functionalized adamantane-based structures. irb.hracs.org

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJZBMGMBABTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404016 | |

| Record name | 1,4-dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39646-72-5 | |

| Record name | 1,4-dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties of 1,4 Dibromoadamantane

The following table summarizes key properties of 1,4-Dibromoadamantane.

| Property | Value |

| Chemical Formula | C₁₀H₁₄Br₂ |

| Molecular Weight | 294.03 g/mol |

| Appearance | White solid |

| Melting Point | 95-98 °C |

| CAS Number | 52918-86-2 / 39646-72-5 |

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions Involving 1,4-Dibromoadamantane

The rigid cage-like structure of the adamantane (B196018) core presents unique constraints on reaction pathways, making this compound a valuable substrate for mechanistic studies. Bridgehead halides, such as those in this compound, are generally unreactive in traditional SN2 reactions due to steric hindrance and the impossibility of backside attack. They are also reluctant to undergo SN1 reactions because the resulting planar carbocation would introduce significant strain into the rigid cage structure. Consequently, alternative pathways, such as those involving electron transfer, become prominent.

Research has demonstrated that this compound readily undergoes nucleophilic substitution through the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, particularly under photostimulation. researchgate.netacs.org This multi-step chain reaction involves radical and radical anion intermediates and provides a viable pathway for substitution at the sterically hindered bridgehead positions. researchgate.netresearchgate.net The initiation of the SRN1 mechanism often requires an external stimulus, such as light (photostimulation), to facilitate the initial electron transfer from the nucleophile to the substrate. researchgate.net The reaction is characteristically inhibited by radical scavengers and specific electron acceptors like p-dinitrobenzene, which supports the proposed chain mechanism involving radical intermediates. researchgate.netacs.org

The photostimulated reaction of this compound with organometallic nucleophiles, specifically trimethylstannyl anions (Me3Sn-), has been studied in liquid ammonia (B1221849). researchgate.netacs.orgnih.govacs.orgacs.org Under irradiation, the reaction proceeds rapidly, yielding the disubstitution product, 1,4-bis(trimethylstannyl)adamantane, in good yields. acs.orgnih.govacs.orgacs.org In contrast, the reaction is slow in the dark, with only a small amount of the disubstituted product being formed. acs.org The efficiency of the photostimulated process highlights the operation of the SRN1 chain mechanism.

Table 1: Photostimulated Reaction of this compound with Me3Sn- Ions

| Reactants | Conditions | Products | Yield (Isolated) | Reference |

| This compound, Me3Sn- | Liquid NH3, hv, 3 min | 1,4-Bis(trimethylstannyl)adamantane (E and Z isomers) | 60% | acs.org |

| This compound, Me3Sn- | Liquid NH3, dark | 1,4-Bis(trimethylstannyl)adamantane | 6% | acs.org |

| This compound, Me3Sn-, p-DNB | Liquid NH3, hv | Reaction inhibited | - | acs.org |

The reactivity of this compound extends to carbanions, such as the anion of nitromethane (B149229) (-CH2NO2). researchgate.net These reactions, studied in solvents like DMSO or liquid ammonia, also proceed under photostimulation. researchgate.net Often, an "entrainment" agent, such as the enolate anion of acetone (B3395972), is required to initiate the chain reaction, particularly when the primary nucleophile is less reactive in the initiation step. researchgate.netresearchgate.net The reaction with nitromethane anions yields a mixture of both monosubstituted and disubstituted products. researchgate.netresearchgate.net

Table 2: Photostimulated Reaction of this compound with Nitromethane Anion

| Reactants | Conditions | Products | Reference |

| This compound, -CH2NO2 | Irradiation, in the presence of acetone enolate anions | Monobromo-substitution products (1-bromo-4-(nitromethyl)adamantane) and the disubstitution product (1,4-bis(nitromethyl)adamantane) | researchgate.netresearchgate.net |

The nature of the nucleophile significantly influences the product distribution in the SRN1 reaction of this compound.

With Me3Sn- ions: The reaction predominantly yields the disubstitution product, 1,4-bis(trimethylstannyl)adamantane. acs.orgacs.org Only trace amounts of the monosubstitution product are typically found, indicating that the second substitution step is significantly faster than the first or that the intermediate monosubstituted product is not released into the bulk solution before reacting further. acs.orgacs.org

With -CH2NO2 anions: The reaction yields a mix of products, including the monobromo-substitution product, 1-bromo-4-(nitromethyl)adamantane, and the disubstitution product, 1,4-bis(nitromethyl)adamantane. researchgate.netresearchgate.net It has been demonstrated that the monosubstituted compounds serve as intermediates in the formation of the final disubstituted compound. researchgate.netresearchgate.net

This difference in product outcome is attributed to the relative rates of the steps in the SRN1 cycle.

The SRN1 mechanism is fundamentally an electron transfer (ET) process. researchgate.netscispace.com The key steps involve:

Initiation: An electron is transferred from the nucleophile (or an initiator) to the this compound molecule, forming a radical anion. researchgate.net

Fragmentation: This initial radical anion is unstable and rapidly fragments, cleaving a carbon-bromine bond to produce a 4-bromoadamant-1-yl radical and a bromide anion. acs.org

Coupling: The adamantyl radical couples with the nucleophile to form the radical anion of the substitution product. acs.org

Propagation: This new radical anion transfers its excess electron to another molecule of this compound, yielding the final substitution product and regenerating the adamantyl radical, thus propagating the chain. acs.org

In the reaction of dihalo-substrates, the radical anion of the monosubstitution product can undergo two competing electron transfer processes: an intermolecular ET to another substrate molecule to yield the monosubstitution product, or a faster intramolecular ET to the second carbon-halogen bond. acs.orgacs.org In the reaction with Me3Sn-, the intramolecular ET within the radical anion of the monosubstituted intermediate is much faster than intermolecular ET. acs.org This leads to the formation of a diradical intermediate which then couples with another nucleophile, explaining the high yield of the disubstitution product and the absence of significant monosubstituted intermediates. acs.org

While many substitution reactions occur at chiral centers, the 1- and 4- positions of adamantane are achiral bridgeheads. However, the introduction of substituents at the 1- and 4- positions can lead to the formation of stereoisomers (E/Z or cis/trans isomers).

A study on the photostimulated reaction of a mixture of (E)- and (Z)-1,4-dibromoadamantane with trimethylstannyl anions provided insight into the stereochemical outcome. acs.org The reaction yielded the (E)- and (Z)-disubstitution products in a 45:55 ratio. acs.org This result indicates a small or modest degree of π-facial selectivity during the coupling step between the intermediate adamantyl radical and the incoming nucleophile. acs.org The formation of a nearly equimolar mixture of stereoisomers suggests that the intermediate adamantyl radical is either planar or rapidly inverting, allowing the nucleophile to attack from either face with almost equal probability, a characteristic feature of reactions proceeding through radical intermediates.

Stereochemical Outcomes in Substitution Pathways

Analysis of π-Facial Selectivity

π-Facial selectivity refers to the preferential attack of a reagent on one of the two faces of a planar moiety, such as a double bond or a carbocation center. In adamantane systems, which lack a true π-system, the concept is adapted to describe the stereoselective approach of reagents to a reactive center (e.g., a carbonyl group or a radical) influenced by remote substituents on the rigid cage. This selectivity is not governed by traditional steric hindrance alone but by a complex interplay of through-space electrostatic and through-bond hyperconjugative interactions. researchgate.netacs.org

While specific studies on the π-facial selectivity of this compound are not extensively documented, the principles derived from other substituted adamantanes are applicable. dntb.gov.ua Research on 5-substituted adamantanones, for instance, has shown that electron-withdrawing substituents can significantly influence the direction of nucleophilic attack at the C2 carbonyl group. acs.org These effects are transmitted through the rigid sigma-bond framework of the cage.

In the case of this compound, the two electronegative bromine atoms would be expected to exert a considerable electronic influence on any reactive center introduced elsewhere on the adamantane skeleton. This control can arise from:

Electrostatic Effects: The dipole moments of the C-Br bonds create an electrostatic potential field that can attract or repel incoming reagents, favoring one trajectory of approach over another. scispace.com

Hyperconjugative Interactions: The σ-bonds and σ*-antibonding orbitals associated with the C-Br bonds can interact with the orbitals of a remote reactive center. This can lead to a distortion of the adamantane cage, making one face more accessible or electronically favorable for attack. nih.gov

Table 1: Factors Influencing π-Facial Selectivity in Adamantane Derivatives

| Factor | Description | Expected Influence of 1,4-Dibromo Substitution |

| Steric Hindrance | The physical blocking of a reaction trajectory by bulky groups. | Minimal direct steric effect from the bridgehead bromine atoms on a remote reaction site. |

| Electrostatic Field Effects | Through-space electronic attraction or repulsion between the substituent and the reagent. | The electronegative bromines create a dipole that can guide polar reagents. |

| Hyperconjugation | Through-bond orbital interactions that can stabilize or destabilize transition states. | Interaction of C-Br σ and σ* orbitals with the reactive center's orbitals can lower the energy of one approach pathway. acs.orgnih.gov |

| Structural Distortion | Substituent-induced changes in the geometry of the adamantane cage. | Electronegative groups can cause slight puckering or bond length changes, subtly altering the shape and accessibility of the molecule's faces. scispace.com |

Radical Intermediates and Related Functionalization Strategies

The carbon-bromine bonds at the bridgehead positions of this compound are relatively inert to standard nucleophilic substitution (SN1/SN2) pathways. However, they are susceptible to reactions proceeding through radical intermediates, most notably the S(RN)1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. researchgate.net This chain reaction provides a powerful route for functionalizing the adamantane core under mild conditions. acs.org

The S(RN)1 mechanism involves the following key steps:

Initiation: An electron is transferred to the substrate (this compound) to form a radical anion. This can be initiated photochemically or by solvated electrons.

Propagation:

The radical anion rapidly fragments, cleaving a carbon-bromine bond to release a bromide ion and form a 4-bromo-1-adamantyl radical.

This adamantyl radical is then "trapped" by a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of this compound, propagating the chain and forming the monosubstituted product.

Termination: The chain is terminated by various radical-radical coupling or quenching reactions.

Studies have shown that this compound reacts efficiently via the S(RN)1 pathway. For example, photostimulated reaction with trimethylstannyl anions (Me₃Sn⁻) in liquid ammonia rapidly yields the disubstitution product, 1,4-bis(trimethylstannyl)adamantane. acs.orgacs.org

Similarly, the reaction with nitromethane anions (⁻CH₂NO₂) under photostimulation and in the presence of acetone enolate as an entrainment agent proceeds to give both mono- and disubstituted products. researchgate.net The monobromo-substitution products were identified as intermediates in the formation of the final 1,4-bis(nitromethyl)adamantane, demonstrating the stepwise nature of the substitution on the dihalo-substrate. researchgate.net

Table 2: S(RN)1 Reactions of this compound

| Nucleophile | Reagents & Conditions | Product(s) | Yield | Reference |

| Me₃Sn⁻ | NaSnMe₃, liquid NH₃, hv | 1,4-Bis(trimethylstannyl)adamantane | 60% | acs.org |

| ⁻CH₂NO₂ | CH₃NO₂, KOBu-t, acetone, DMSO, hv | 1-(Nitromethyl)-4-bromoadamantane & 1,4-Bis(nitromethyl)adamantane | High | researchgate.net |

Other Functional Group Interconversions of the Carbon-Bromine Bond

Beyond radical pathways, the conversion of the carbon-bromine bonds in this compound to other functionalities can be challenging. The bridgehead location of the bromine atoms precludes SN2 reactions due to the impossibility of backside attack. SN1 reactions are also disfavored because the formation of a planar carbocation at the bridgehead is energetically costly, destabilizing the transition state. nih.gov

Despite this inherent low reactivity, some functional group interconversions have been achieved, often requiring forcing conditions or specialized reagents. A notable example is the synthesis of 1,3-bis(1,2,4-triazol-1-yl)adamantane from 1,3-dibromoadamantane (B19736), which was accomplished through a reaction with 1,2,4-triazole (B32235) in the absence of a solvent. upc.edu While this involves the 1,3-isomer, it highlights that nucleophilic substitution is possible under specific conditions.

The direct reaction of this compound with nucleophiles like 1,2,4-triazole has also been explored, leading to the formation of adamantane-based ligands for coordination polymers. researchgate.net These transformations demonstrate that while standard solvolysis or substitution reactions are difficult, the C-Br bond can be functionalized, providing access to a range of disubstituted adamantane derivatives. guidechem.com

The Chemistry of this compound: A Focused Examination of its Derivatives and Functionalization

The adamantane cage, a rigid and thermodynamically stable diamondoid hydrocarbon, has long captured the interest of chemists. Its unique three-dimensional structure makes it a valuable scaffold in medicinal chemistry, materials science, and supramolecular chemistry. Among its many derivatives, di-substituted adamantanes are particularly important as rigid linkers and building blocks. This article focuses specifically on the chemical properties and synthetic utility of this compound, exploring its role as a precursor, its derivatization, functionalization strategies, and its incorporation into larger molecular systems.

Derivatives and Functionalization

The functionalization of the adamantane (B196018) skeleton at its bridgehead positions (1, 3, 5, and 7) is a cornerstone of diamondoid chemistry. The 1,4-disubstituted pattern is of particular interest as it provides a linear, rigid spacer, but its synthesis and selective manipulation can be challenging compared to the more common 1,3-disubstitution. The two bromine atoms in 1,4-dibromoadamantane serve as versatile functional handles for subsequent chemical transformations.

This compound is a valuable starting material for creating other 1,4-disubstituted adamantane derivatives through the replacement of its bromine atoms. One notable transformation is its reaction with organotin nucleophiles. Studies have shown that this compound reacts with trimethyltin (B158744) anions (Me₃Sn⁻) in liquid ammonia (B1221849). guidechem.comacs.org This reaction proceeds via a photostimulated S(RN)1 (radical-nucleophilic substitution) mechanism to yield the corresponding disubstituted product, 1,4-bis(trimethylstannyl)adamantane. guidechem.comacs.org

The reaction is efficient, providing the disubstituted stannane (B1208499) product in good yields. acs.org Interestingly, when a mixture of (E) and (Z) isomers of this compound is used, the reaction with NaSnMe₃ shows a modest degree of π-facial selectivity in the coupling of the radical intermediate with the nucleophile. acs.org This conversion highlights the utility of this compound as a precursor to organometallic adamantane derivatives, which can be valuable intermediates for further cross-coupling reactions.

| Reactant | Reagent | Conditions | Product | Yield | Mechanism | Reference |

|---|---|---|---|---|---|---|

| This compound | Me₃Sn⁻ ions (from NaSnMe₃) | Liquid Ammonia, Photostimulation | (E/Z)-1,4-Bis(trimethylstannyl)adamantane | 60% | S(RN)1 | acs.org |

The synthesis of 1,4-disubstituted adamantanes can be achieved through various routes, often involving multi-step sequences starting from more readily available adamantane precursors. While this compound is a known compound utilized in synthetic studies, the literature often focuses on its subsequent reactions rather than its direct preparation. pnas.orggibbgroup.org The general synthesis of 1,4-dihaloadamantanes can be challenging. acs.org

For instance, S(RN)1 reactions involving substrates with two leaving groups, such as dihaloadamantanes, can yield either monosubstitution or disubstitution products depending on the substrate's structure and the reaction conditions. acs.org The reaction of this compound with Me₃Sn⁻ ions proceeds rapidly under irradiation to give the disubstitution product in good yield. guidechem.comacs.org This indicates that both bromine atoms are reactive under these conditions.

Regioselective functionalization, in which a reaction occurs preferentially at one specific site in a molecule with multiple reactive sites, is a key challenge in organic synthesis. durgapurgovtcollege.ac.inaklectures.com For a symmetric molecule like this compound, regioselective functionalization would involve the selective reaction of only one of the two bromine atoms to create a heterogeneously disubstituted adamantane (e.g., 1-bromo-4-X-adamantane).

The documented reactions of this compound, such as the photostimulated reaction with trimethyltin anions, demonstrate a strong tendency towards disubstitution. acs.orgacs.org This suggests that under the reported S(RN)1 conditions, the reactivity of the second bromine atom is comparable to the first, leading to the formation of the fully substituted product. Achieving selective monosubstitution would likely require different reaction conditions or the use of protecting group strategies, for which specific examples involving this compound are not prominent in the reviewed literature. The inherent symmetry and similar electronic environment of the two bridgehead positions make regioselective control a significant synthetic hurdle.

The rigid, well-defined geometry of the adamantane cage makes it an excellent component for building advanced molecular architectures, including polymers and supramolecular assemblies. While many adamantane-based polymers utilize 1,3-disubstituted or 1-substituted monomers, the 1,4-isomer also finds application in specialized areas like host-guest chemistry. acs.orgresearchgate.net

Specifically, (E)-1,4-dibromoadamantane has been employed as a guest molecule to probe the binding properties of large, open molecular baskets or hosts. pnas.orggibbgroup.org In these supramolecular systems, the adamantane derivative is encapsulated within the host's hydrophobic cavity. The rigid 1,4-substitution pattern of the guest is ideal for studying how functional groups on the host's rim can influence the orientation and binding thermodynamics of the guest inside the cavity. pnas.org 1H NMR studies of the binding of (E)-1,4-dibromoadamantane have allowed for the observation of two distinct, energetically similar diastereomeric host-guest complexes, providing insight into the dynamics of guest reorientation within the host. pnas.orggibbgroup.org This use demonstrates the value of the this compound scaffold as a precise molecular probe in the field of supramolecular chemistry.

| System Type | Role of this compound | Host | Technique | Findings | Reference |

|---|---|---|---|---|---|

| Host-Guest Complex | Guest Molecule | Large, open molecular basket | 1H NMR Spectroscopy | Used to study binding thermodynamics, kinetics, and guest orientation; allowed observation of diastereomeric complexes. | pnas.orggibbgroup.org |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution and the solid state. Different NMR experiments provide complementary information about 1,4-dibromoadamantane.

High-Resolution ¹H NMR for Isomer Analysis and Guest Orientation

High-resolution proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. In the context of adamantane (B196018) derivatives, it is particularly useful for isomer analysis. For instance, in reactions involving 1,3-dibromoadamantane (B19736), ¹H NMR is used to distinguish between different regioisomeric products. researchgate.netmdpi.com The chemical shifts and coupling patterns of the adamantyl protons provide a fingerprint for each isomer. researchgate.netmdpi.com High-resolution instruments are crucial for resolving the signals of different protons within the molecule, which is essential for accurate integration and determination of isomer ratios. sciepub.com The use of deuterated solvents is standard practice to avoid interference from solvent protons. docbrown.info

The number of signals, their splitting patterns (multiplicity), and their integration values in a ¹H NMR spectrum reveal the number of non-equivalent protons and their neighboring environments. docbrown.info For substituted adamantanes, the symmetry of the molecule dictates the complexity of the spectrum. The rigid adamantane cage restricts conformational changes, leading to well-defined chemical shifts for the bridgehead and methylene (B1212753) protons.

¹³C NMR Relaxation Measurements for Molecular Dynamics in Solution

Carbon-13 (¹³C) NMR spectroscopy, particularly the measurement of spin-lattice relaxation times (T₁), provides insights into the molecular dynamics of this compound in solution. cdnsciencepub.com These measurements can quantify the rotational motion of the molecule. For adamantane derivatives, the cage-like structure often leads to nearly isotropic rotation in solution, which influences the relaxation behavior of the carbon nuclei. researchgate.net

Two-Dimensional (2D) NOESY NMR for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is exceptionally useful for determining the stereochemistry of molecules by identifying protons that are close to each other in space. libretexts.org While this compound itself does not have stereoisomers, NOESY can be crucial in determining the relative configuration of its derivatives or its orientation when it is part of a larger molecular assembly. libretexts.org

NOESY spectra show cross-peaks between protons that are in close spatial proximity, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.orgnih.gov This through-space correlation is fundamental for assigning the relative stereochemistry of chiral centers or determining the geometry of isomers. libretexts.org For complex structures derived from this compound, NOESY experiments can help to establish the three-dimensional arrangement of atoms, which is information that cannot always be obtained from 1D NMR or other 2D techniques like COSY that show through-bond correlations. libretexts.org

Mass Spectrometry (MS) for Product Identification

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is employed to confirm the identity of reaction products and to analyze mixtures. researchgate.netmdpi.com Gas chromatography-mass spectrometry (GC/MS) is a common setup where the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. mdpi.com

High-resolution mass spectrometry (HR-MS) can provide the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. doi.org The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This isotopic signature is a powerful tool for identifying bromine-containing compounds in a sample.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org It is a rapid and effective method for identifying functional groups present in a compound. libretexts.org For this compound, the IR spectrum is characterized by the vibrational frequencies of the adamantane cage and the carbon-bromine bonds.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-H stretch (adamantane) | 2938, 2867 mdpi.com |

| C-C stretch (adamantane) | ~1000-1200 |

| C-Br stretch | < 650 libretexts.org |

| δCH (adamantane) | ~1450 |

| γCC (adamantane) | 724 mdpi.com |

Table 1: General expected regions for IR absorptions of this compound based on typical values for adamantane and alkyl bromide functionalities.

X-ray Diffraction for Solid-State Structural Analysis

Studies on adamantane and its derivatives have revealed that they often exhibit interesting solid-state phase behavior, including the formation of orientationally disordered (plastic) crystals. acs.orgresearchgate.net Powder X-ray diffraction (PXRD) is used to characterize these different solid phases and to study phase transitions as a function of temperature or pressure. cardiff.ac.ukucl.ac.uk For 1,3-dibromoadamantane, the crystal structure has been determined to have a Pnma space group. nih.gov This kind of detailed structural information is crucial for understanding the physical properties and intermolecular interactions of this compound in the solid state. americanpharmaceuticalreview.com

| Parameter | Value |

| Crystal System | Orthorhombic (for 1,3-dibromoadamantane) nih.gov |

| Space Group | Pnma (for 1,3-dibromoadamantane) nih.gov |

| a (Å) | 14.9792 (for 1,3-dibromoadamantane) nih.gov |

| b (Å) | 9.7677 (for 1,3-dibromoadamantane) nih.gov |

| c (Å) | 7.2734 (for 1,3-dibromoadamantane) nih.gov |

| α, β, γ (°) | 90 (for 1,3-dibromoadamantane) nih.gov |

Table 2: Crystallographic data for the related compound 1,3-dibromoadamantane. Specific data for the 1,4-isomer would require a dedicated crystallographic study.

Crystal Structure Determination of Derivatives

The determination of crystal structures through single-crystal X-ray diffraction is a pivotal technique for understanding the three-dimensional arrangement of atoms in a molecule. While derivatives originating directly from this compound are not widely reported, studies on the closely related 1,3-dibromoadamantane highlight its utility as a rigid building block for constructing more complex supramolecular structures.

A notable example involves the synthesis of 1,3-bis(1,2,4-triazol-1-yl)adamantane, which uses 1,3-dibromoadamantane as the starting material. upc.eduresearchgate.net The subsequent reaction of this derivative ligand with metal nitrates, such as those of silver(I) and cadmium(II), leads to the formation of coordination polymers. nih.govmdpi.com The crystal structures of these polymers have been meticulously determined using single-crystal X-ray diffraction analysis. researchgate.netnih.gov

Similarly, reactions with cadmium(II) nitrate (B79036) produced one-dimensional coordination polymers whose final structure depended on the molar ratio of the metal to the ligand used in the synthesis. nih.govmdpi.com These examples underscore a key principle: dihalo-adamantanes serve as foundational scaffolds for creating larger, functional molecules whose precise solid-state structures can be unambiguously characterized.

Polymorphism and Phase Transition Studies

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in adamantane and its derivatives. These different forms, or polymorphs, can have distinct physical properties. Many adamantane derivatives exhibit temperature-dependent phase transitions from a low-temperature, ordered crystalline state to a high-temperature, orientationally disordered (OD) state, often referred to as a "plastic crystal" phase. upc.edunih.gov

However, comprehensive studies combining differential scanning calorimetry (DSC) and X-ray powder diffraction have revealed that 1,3-dibromoadamantane is a notable exception to this trend. upc.edursc.orgrsc.org Research conducted across a temperature range of 90 K to its melting point shows that 1,3-dibromoadamantane exhibits only a single, ordered crystalline phase which remains stable until it melts at 382.1 K. upc.edursc.org It does not undergo any solid-solid phase transitions or form a plastic crystal phase. upc.edu This behavior contrasts sharply with other 1,3-disubstituted adamantanes, such as 1,3-dimethyladamantane, which does transition to a plastic phase before melting. upc.edu

The single, stable phase of 1,3-dibromoadamantane has been identified and its crystallographic parameters determined by Rietveld refinement of the X-ray diffraction pattern. upc.edu

Table 1: Crystallographic Data for the Stable Phase of 1,3-Dibromoadamantane at 294 K

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Z (Molecules per unit cell) | 4 |

| a (Å) | 12.0007 |

| b (Å) | 6.8407 |

| c (Å) | 13.5644 |

| V (ų) | 1111.9 |

Data sourced from a 2020 study by Negrier et al. upc.edu

The absence of polymorphism in 1,3-dibromoadamantane is significant because other brominated adamantanes, such as 1-bromoadamantane (B121549) and 2-bromoadamantane, do exhibit transitions to plastic phases. upc.edunih.gov This suggests that the specific substitution pattern of the bromine atoms on the adamantane cage plays a critical role in dictating the intermolecular interactions and thermodynamic stability of the crystal lattice. Given the structural similarity, it is plausible that this compound may exhibit similar thermodynamic behavior to its 1,3-isomer and also lack a polymorphic transition to a plastic phase.

Table 2: Comparative Phase Transition Behavior of Brominated Adamantanes

| Compound | Low-Temperature Phase | Transition Temperature (K) | High-Temperature Phase | Melting Point (K) |

|---|---|---|---|---|

| 1-Bromoadamantane | Ordered | 309.9 | Plastic | 391.8 |

| 2-Bromoadamantane | Orthorhombic (P2₁2₁2₁) | 277.9 | Plastic (Cubic, Fm-3m) | 413.4 |

| 1,3-Dibromoadamantane | Orthorhombic (Pnma) | None | None | 382.1 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems. mdpi.comscirp.org It has become an essential tool for exploring reaction mechanisms and energetics, providing atomistic-level insights into chemical processes. nih.gov In the context of 1,4-dibromoadamantane, DFT calculations can elucidate the pathways of its chemical transformations, such as nucleophilic substitution or elimination reactions involving the bromine atoms.

DFT studies typically involve mapping the potential energy surface (PES) for a given reaction. nih.gov This allows for the identification of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a key parameter governing the reaction rate. For instance, in studying the dehalogenation of a bromoadamantane derivative, DFT simulations can show that charge transfer occurs when bromine is detached from the adamantane (B196018) cage. researchgate.net

Researchers can use DFT to analyze various potential reaction pathways. For example, in cycloaddition reactions, different pathways such as stepwise or concerted mechanisms can be evaluated to determine the most favorable route. pku.edu.cn The calculations provide the activation free energies for each proposed step. pku.edu.cn By analyzing the frontier molecular orbitals (HOMO and LUMO) and Fukui functions, the reactivity and the most likely sites for nucleophilic or electrophilic attack can be predicted. scirp.org For this compound, this would involve assessing the influence of the two electron-withdrawing bromine atoms on the reactivity of the adamantane core.

Molecular Dynamics (MD) Simulations of Supramolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly valuable for studying the complex and dynamic processes involved in supramolecular chemistry, where non-covalent interactions are dominant. escholarship.org MD simulations have been employed to study the inclusion complexes of adamantane derivatives, including 1-bromoadamantane (B121549), with host molecules like cyclodextrins. ruc.dkacs.org

These simulations can reveal the preferred orientation and stability of the guest molecule (this compound) within the host cavity. A combined quantitative analysis of NMR ROESY spectra and MD simulations has proven to be a powerful tool for the structural characterization of cyclodextrin (B1172386) inclusion complexes. ruc.dk For instance, studies on the complexation of 1-bromoadamantane with β-cyclodextrin have used MD simulations to complement experimental NMR data, confirming the geometry and stoichiometry of the host-guest complex. acs.orgacs.org The simulations show that non-specific interactions, such as the hydrophobic effect and the release of cavity water molecules, are primary drivers for complexation. ruc.dk

The data derived from MD simulations, such as averaged interproton distances and interaction energies, can be directly compared with experimental results to validate the proposed structural models. ruc.dk This synergy between computation and experiment provides a detailed picture of the dynamic interactions governing the formation and stability of these supramolecular assemblies.

| System | Simulation Method/Force Field | Key Findings | Reference |

|---|---|---|---|

| 1-Bromoadamantane with α-, β-, and γ-Cyclodextrin | AMBER* force field with solvation | Agreed with NMR data on complex geometries and stoichiometries (2:1 for α-CD, 1:1 for β-CD, 1:1 for γ-CD). | acs.org |

| Charged Adamantane Derivatives with β-Cyclodextrins | MD simulations combined with NMR ROESY spectra | Demonstrated that guest orientation is determined by charge; cationic groups protrude from the wider cyclodextrin opening. | ruc.dk |

| Adamantane in a Single-Walled Carbon Nanotube | COMPASS forcefield | Showed dynamic motions of the trapped guest molecule, influenced by van der Waals and CH-π interactions. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical (QC) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. aip.orgaspbs.com These methods, ranging from DFT to high-level ab initio calculations, can predict a wide array of molecular properties, including geometric parameters, orbital energies, and spectroscopic characteristics. mdpi.commpg.de

For this compound, QC calculations can provide a detailed description of its electronic landscape. The presence of two electronegative bromine atoms significantly influences the electron distribution across the adamantane cage. Calculations can quantify this effect by determining atomic charges and mapping the electrostatic potential. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be computed, with the HOMO-LUMO gap serving as an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, QC calculations are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data. mpg.de By computing parameters such as nuclear shielding tensors (for NMR), vibrational frequencies (for IR and Raman), and electronic transition energies (for UV-Vis), a theoretical spectrum can be generated. nih.gov This theoretical data can be compared with experimental spectra to confirm the molecular structure and assign spectral features. mdpi.com For example, methods have been developed to accurately predict a range of spectroscopic parameters, including those for EPR and Magnetic Circular Dichroism (MCD) spectroscopy. mpg.de

Analysis of Transition State Geometries and Reaction Pathways

The exploration of transition state (TS) geometries is a cornerstone of computational reaction chemistry, as it is crucial for understanding reaction mechanisms and kinetics. nih.gov A transition state corresponds to a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. researchgate.nettau.ac.il Locating these transient structures is computationally demanding but essential for calculating reaction energy barriers. researchgate.net

Various algorithms have been developed to find transition states. tau.ac.il Once a candidate TS geometry is located, its validity is confirmed through two main steps. First, a frequency calculation is performed to ensure that there is exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Second, an Intrinsic Reaction Coordinate (IRC) calculation is carried out. researchgate.net The IRC method follows the reaction path downhill from the transition state in both forward and reverse directions to verify that it connects the intended reactants and products. researchgate.net

Recent advancements include the development of automated tools that can predict TS geometries from a simple representation of the reactants and products, such as a SMILES string. chemrxiv.org These methods significantly accelerate the process of exploring reaction pathways. researchgate.net For this compound, these computational techniques would allow for a detailed investigation of its reactivity, mapping out the complete energy profiles for reactions such as substitutions or rearrangements and providing a fundamental understanding of the factors controlling the reaction outcomes.

Applications in Advanced Materials and Supramolecular Chemistry

1,4-Dibromoadamantane in Host-Guest Complexation

Host-guest chemistry involves the formation of unique structural complexes where a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. Adamantane (B196018) derivatives are classic guests due to their size, shape, and hydrophobic nature, which complement the cavities of various macrocyclic hosts like cyclodextrins and cucurbiturils. nih.gov The study of this compound provides specific insights into the subtle forces that govern molecular recognition.

The stability and dynamics of host-guest complexes are defined by their thermodynamic and kinetic parameters. Thermodynamics, described by the binding constant (Ka), enthalpy (ΔH°), and entropy (ΔS°), indicates the strength and driving forces of the association. Kinetics, defined by the association (kon) and dissociation (koff) rate constants, describes how quickly the complex forms and breaks apart.

For adamantane derivatives, binding is often driven by the hydrophobic effect, where the release of ordered water molecules from the host's cavity and the guest's surface into the bulk solvent results in a favorable increase in entropy. nih.gov Studies on various adamantane guests with hosts like β-cyclodextrin (β-CD) and cucurbit rsc.orguril (CB rsc.org) reveal exceptionally high binding affinities. nih.govresearchgate.net

Research involving a large, open molecular basket as a host and adamantoid guests, including (E)-1,4-dibromoadamantane, has shown that the complexation follows a dissociative mechanism. pnas.org This means the resident guest must completely exit the host's cavity before another guest can enter. For this type of rigid host, the energy barrier for a guest to exit is significant, approximately 16 kcal·mol−1 at room temperature. pnas.org

Table 1: Thermodynamic Parameters for Adamantane Derivatives with β-Cyclodextrin

| Guest Compound | Host | Binding Constant (K) (M-1) | ΔH (cal·mol-1) | ΔS (cal·mol-1·°C-1) |

|---|---|---|---|---|

| Adamantane-1-carboxylic acid | β-CD | 7.7 x 104 | -8894 | -7.46 |

| Adamantane-1,3-dicarboxylic acid | β-CD | 6.3 x 104 | -9763 | -10.8 |

Data derived from Isothermal Titration Calorimetry (ITC) analysis in a DMSO-water (5:95) solution at 25°C. mdpi.com

Table 2: Association Constants for Adamantane Guests with Various Hosts

| Guest Compound | Host | Association Constant (Ka) (M-1) |

|---|---|---|

| Adamantane | Cucurbit rsc.orguril | 1.3 x 109 |

| Adamantane derivatives | β-Cyclodextrin | 104 - 105 |

| (E)-1,4-dibromoadamantane | Synthetic Molecular Basket | Not specified, slow exchange |

Data compiled from multiple sources. researchgate.netpnas.orgnih.gov

The architecture of the host's cavity is paramount in determining binding selectivity, thermodynamics, and kinetics. The principle of complementarity dictates that a host will bind most strongly to a guest that fits its cavity in terms of size, shape, and chemical properties. For instance, adamantane derivatives fit snugly within the hydrophobic cavity of β-cyclodextrin and cucurbit rsc.orguril, leading to high association constants. nih.govnih.gov

Modifications to the host's structure, even minor ones, can significantly alter binding behavior. In studies using a synthetic molecular basket, the introduction of a methyl or hydroxyl group at the rim of the cavity was shown to alter the thermodynamic binding profile. pnas.org These functional groups can also adjust the specific orientation that a monosubstituted guest adopts within the cavity. This demonstrates that not only the deep, inner surface of the cavity but also the functional groups at its entrance play a crucial role in the molecular recognition process. pnas.org

The binding of a prochiral guest like (E)-1,4-dibromoadamantane into a chiral or asymmetric host cavity can lead to the formation of diastereomeric complexes. These are stereoisomers that are not mirror images of each other and can have different physical and energetic properties.

Detailed 1H NMR studies have confirmed the formation of two distinct, energetically similar diastereomeric complexes upon the binding of (E)-1,4-dibromoadamantane within a synthetic molecular basket. pnas.org These complexes arise from the two possible orientations of the guest molecule within the host's cavity.

Further investigation into this system revealed that the interconversion between these two diastereomeric isomers is much faster than the rates of guest entry and exit. pnas.org The functional groups placed at the rim of the host cavity not only influence the binding thermodynamics but also affect the rates of this reorientation and the equilibrium position between the two isomers. This highlights the host's ability to exert fine control over the guest's dynamic behavior within the confined space of the cavity. pnas.org

Role in Polymer Science and Engineering

The incorporation of the bulky, rigid, and thermally stable adamantane cage into polymer structures imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and specific optical and electrical characteristics. This compound, with its two reactive bromine atoms, serves as a versatile precursor for creating functionalized adamantane monomers suitable for polymerization.

Photoresists are light-sensitive materials used in microlithography to pattern substrates, a critical process in the fabrication of integrated circuits. The performance of a photoresist is determined by its resolution, sensitivity, and resistance to the harsh plasma-etching processes used to transfer the pattern.

The incorporation of adamantane units into the polymer backbone of chemically amplified resists has become a key strategy, particularly for deep-UV (DUV) lithography at wavelengths of 193 nm (ArF) and for next-generation techniques like extreme ultraviolet (EUV) and electron beam (EB) lithography. spiedigitallibrary.orgresearchgate.net The high carbon-to-hydrogen ratio and caged structure of adamantane significantly increase the plasma-etch resistance of the resist polymer. google.com Its bulky nature also helps to control the diffusion of photo-generated acids and can improve resolution and line-edge roughness. rsc.org

This compound can be chemically modified to produce adamantyl (meth)acrylate monomers. The bromine atoms can be substituted with hydroxyl groups, which can then be esterified with acryloyl chloride or methacryloyl chloride to yield the desired polymerizable monomer. google.comgoogle.com These monomers are then copolymerized with other functional monomers to create the final photoresist polymer. spiedigitallibrary.orgdntb.gov.ua

As electronic devices become smaller and faster, the insulating materials, or dielectrics, used to separate conductive components must have a very low dielectric constant (low-k) to minimize signal delay, power consumption, and crosstalk. researchgate.netappstate.edu Polymers containing adamantane moieties are highly promising for these applications.

This compound is a valuable starting material for synthesizing the specialized monomers needed for these low-k polymers. Through substitution reactions, the bromine atoms can be replaced with functional groups like amines or phenols. The resulting di-functionalized adamantane can then be used as a monomer in polycondensation reactions with dianhydrides or other precursors to form high-performance, thermally stable polymers with low dielectric constants. acs.orgrsc.org

Building Blocks for Supramolecular Ensembles and Coordination Polymers

The precise geometry and rigidity of the adamantane scaffold make its derivatives ideal building blocks, or "tectons," for the rational design of complex supramolecular structures and coordination polymers. The 1,4-disubstituted adamantane core provides a linear and rigid spacer, directing the assembly of metal ions into predictable and stable extended networks.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are dictated by the geometry of both the metal node and the organic linker. This compound is a valuable precursor for designing rigid, bifunctional organic linkers.

The design process involves the chemical transformation of the bromo groups at the 1 and 4 positions into coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles (e.g., pyridyl or triazolyl groups). This creates a divergent ligand where the coordinating groups are held at a fixed distance and orientation relative to each other by the adamantane cage. For example, conversion of this compound to 1,4-adamantanedicarboxylic acid yields a linear, rigid dicarboxylate linker. When this type of linker is reacted with metal ions, it can lead to the formation of robust, porous 3D networks. The adamantane unit itself can act as a template, influencing the size and shape of the pores within the resulting MOF.

Coordination polymers are formed by the self-assembly of metal ions and organic bridging ligands. Ligands derived from adamantane are effective in building such structures. The synthesis typically involves reacting a solution of a suitable metal salt, such as cadmium(II) nitrate (B79036) or silver(I) nitrate, with a solution of the adamantane-based ligand. The resulting coordination polymer often precipitates from the solution and can be characterized using single-crystal X-ray diffraction to determine its precise three-dimensional structure.

While specific examples of Cadmium(II) and Silver(I) complexes derived from 1,4-disubstituted adamantane ligands are not extensively detailed in the cited literature, extensive research has been conducted on the closely related 1,3-disubstituted isomers. For instance, the ligand 1,3-bis(1,2,4-triazol-1-yl)adamantane , synthesized from a 1,3-dibromoadamantane (B19736) precursor, readily forms coordination polymers with these metals. nih.govdoaj.orgmdpi.com

Silver(I) Complex: Reaction with silver(I) nitrate yields a two-dimensional coordination polymer with the formula [Ag(L)NO3]n. In this structure, the silver ions are linked by the adamantane ligands to form layers containing large 18- and 30-membered metallocycles. nih.govmdpi.com

Cadmium(II) Complexes: Reaction with cadmium(II) nitrate can produce different structures depending on the metal-to-ligand ratio. A 1:2 ratio results in a one-dimensional polymer, [Cd(L)2(NO3)2]n, while a 2:1 ratio yields a different 1D chain, {[Cd(L)(NO3)2(CH3OH)]·0.5CH3OH}n. nih.govmdpi.com

Coordination polymers constructed from adamantane-based ligands can exhibit interesting photoluminescent properties. The adamantane scaffold itself is not luminescent; the emission typically originates from the organic functional groups attached to it. This is known as ligand-centered emission. nih.govmdpi.com

Studies on coordination polymers of Cd(II) and Ag(I) with the ligand 1,3-bis(1,2,4-triazol-1-yl)adamantane (a derivative of the 1,3-isomer) provide insight into this behavior. The free ligand exhibits fluorescence associated with π–π* transitions within its 1,2,4-triazole (B32235) rings. nih.gov Upon coordination to a metal center like Cd(II) or Ag(I), the emission properties are modulated. The resulting coordination polymers demonstrate a ligand-centered emission that is red-shifted compared to the free ligand. nih.govmdpi.com This shift is indicative of the change in the electronic environment of the ligand upon coordination to the metal ion.

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Origin of Emission |

|---|---|---|---|

| 1,3-bis(1,2,4-triazol-1-yl)adamantane (Free Ligand) | ~350 | ~410 | π–π* transitions in triazole rings |

| Cadmium(II) and Silver(I) Coordination Polymers | ~370 | ~450 | Ligand-centered emission |

Note: Data presented is for coordination polymers derived from the 1,3-isomer of bis(1,2,4-triazol-1-yl)adamantane, illustrating the typical luminescent behavior of such systems.

Self-Assembly Processes Guided by this compound Derived Scaffolds

Self-assembly is a process where pre-existing components spontaneously organize into ordered structures. The unique, rigid geometry of the adamantane cage makes it an excellent scaffold for directing self-assembly processes at the molecular level. This compound is a starting point for creating functionalized adamantane molecules designed to act as highly specific building blocks for nanostructures.

The 1,4-disubstitution pattern ensures a linear and predictable arrangement of interaction sites, making scaffolds derived from this compound particularly useful for constructing one-dimensional chains or as linear linkers in more complex, multi-dimensional assemblies.

Medicinal Chemistry Research

1,4-Dibromoadamantane as a Synthon for Biologically Active Adamantane (B196018) Derivatives

This compound serves as a crucial synthon, or building block, for the synthesis of more complex, biologically active adamantane derivatives. The two bromine atoms at the bridgehead positions (1 and 4) offer reactive sites for introducing a wide range of functional groups through nucleophilic substitution reactions. acs.orgsrce.hr This disubstituted pattern allows for the creation of molecules with specific spatial arrangements of pharmacophoric features.

The synthesis of various 1,4-disubstituted adamantane derivatives often begins with precursors like 1-hydroxyadamantan-4-one, which can then be converted to dihalo-derivatives such as this compound. srce.hrirb.hr For example, the reaction of 1,4-dihaloadamantanes with nucleophiles like triorganotin lithium reagents has been shown to yield disubstituted products, demonstrating the feasibility of functionalizing both bridgehead positions. acs.org This strategic functionalization is paramount in medicinal chemistry, where the precise positioning of chemical groups can dictate the interaction of a molecule with its biological target. nih.gov

The utility of this compound as a synthon is underscored by the broad spectrum of biological activities exhibited by adamantane derivatives, including antiviral, antibacterial, anticancer, and antidiabetic properties. mdpi.comresearchgate.net By leveraging the reactivity of the carbon-bromine bonds, chemists can attach various moieties, such as amines, amides, heterocycles, and other pharmacophores, to the adamantane core, thereby generating libraries of novel compounds for biological screening. nih.govresearchgate.net

Design and Synthesis of Novel Adamantane-Based Pharmacophores

The design of novel pharmacophores based on the adamantane scaffold often capitalizes on its role as a "lipophilic bullet," which can enhance the ability of a drug to cross cellular membranes. nih.govpensoft.net Starting from this compound, chemists can design and synthesize molecules where the adamantane cage acts as a central scaffold, orienting two different or identical functional groups in a fixed spatial relationship.

A general synthetic approach involves the sequential or simultaneous substitution of the two bromine atoms. For instance, reaction with a nucleophile can lead to a mixture of mono- and di-substituted products, which can often be separated and further elaborated. acs.orgrsc.org The synthesis of novel adamantane-substituted heterocycles, which have shown potent activity against rimantadine-resistant influenza A virus strains, highlights the potential of this approach. rsc.org These syntheses can involve multi-step sequences, starting from functionalized adamantanes that are accessible from precursors like this compound. srce.hr

The table below illustrates a conceptual synthetic pathway for generating diverse pharmacophores from this compound.

| Starting Material | Reagent/Condition | Intermediate/Product Type | Potential Pharmacophore |

| This compound | 1. NuH (1 eq) | 1-Bromo-4-substituted-adamantane | Asymmetric Diamine/Amide |

| This compound | 2. Nu'H (1 eq) | 1,4-Disubstituted-adamantane (Nu ≠ Nu') | Heterocyclic derivatives |

| This compound | NuH (excess) | 1,4-Disubstituted-adamantane (Nu = Nu') | Symmetric Diamine/Diol |

This table represents a generalized synthetic strategy. NuH and Nu'H represent different nucleophiles.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govrroij.comrsc.org For adamantane derivatives, SAR studies often focus on the nature, position, and orientation of substituents on the adamantane cage. Derivatives of this compound are particularly valuable for SAR studies because they allow for a systematic investigation of the effects of two substituents held in a rigid, defined orientation.

Key aspects explored in SAR studies of adamantane derivatives include:

Lipophilicity: The adamantane cage itself confers high lipophilicity. Modifications at the 1 and 4 positions can fine-tune this property to optimize absorption and distribution. nih.govnih.gov

Steric Bulk: The size and shape of the substituents can influence how the molecule fits into the binding site of a target protein.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the reactivity and binding interactions of the pharmacophore. nih.gov

Hydrogen Bonding: The addition of groups capable of hydrogen bonding (e.g., -OH, -NH2, -C=O) can introduce specific, strong interactions with a biological target. mdpi.com

For example, in the development of urease inhibitors, SAR studies of amantadine-thiourea conjugates revealed that the length of an alkyl chain attached to the pharmacophore played a vital role in enzyme inhibition. mdpi.com Similarly, for anti-tuberculosis compounds, the position of a methoxy (B1213986) group on an indole (B1671886) ring attached to an adamantane moiety significantly impacted activity. nih.gov By using this compound as a starting scaffold, researchers can systematically vary the two substituents to probe these structural requirements and optimize potency and selectivity.

Applications in Drug Delivery Systems and Surface Recognition Research

The unique physicochemical properties of adamantane have led to its extensive use in the design of drug delivery systems (DDS) and in surface recognition research. pensoft.netnih.govmdpi.com The adamantane moiety's high lipophilicity allows it to act as a robust anchor, embedding itself within the lipid bilayer of liposomes. nih.govresearchgate.net This property is exploited to create targeted DDS. Bioactive molecules or targeting ligands can be conjugated to an adamantane unit, which then anchors the entire construct to the surface of a liposome (B1194612) carrier. mdpi.comresearchgate.net This approach enables the decoration of liposomes with molecules like carbohydrates for targeted delivery to specific cells or tissues. mdpi.com

Another significant application is in supramolecular chemistry involving cyclodextrins. pensoft.net Cyclodextrins are toroidal molecules with a hydrophobic inner cavity and a hydrophilic exterior. The adamantane group fits perfectly into this cavity, forming a very stable host-guest inclusion complex. pensoft.netmdpi.com This strong and specific interaction is a cornerstone of various self-assembling systems for drug delivery, where a drug-loaded nanoparticle might be composed of an amphiphilic cyclodextrin (B1172386) and an adamantane-tagged guest molecule. mdpi.com

The table below summarizes the roles of adamantane derivatives, accessible from precursors like this compound, in these advanced applications.

| System | Role of Adamantane Moiety | Mechanism/Principle | Reference |

| Liposomes | Membrane Anchor | The lipophilic adamantane cage inserts into the hydrophobic core of the lipid bilayer. | nih.govmdpi.comresearchgate.net |

| Cyclodextrin Complexes | Guest Molecule | Forms a highly stable host-guest complex by fitting into the hydrophobic cavity of the cyclodextrin. | pensoft.netmdpi.com |

| Dendrimers | Structural Core/Building Block | Serves as a covalent attachment point for building dendritic polymer structures for drug carriage. | pensoft.netnih.gov |

Investigation of Antiviral Potential of Derived Compounds

The field of adamantane medicinal chemistry was born from the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane). nih.govacs.org Consequently, a significant body of research has been dedicated to synthesizing and evaluating new adamantane derivatives for their antiviral properties. mdpi.comresearchgate.netrsc.org Compounds derived from this compound are of interest in this area as they allow for the introduction of two functional groups, potentially interacting with viral targets or improving pharmacokinetic profiles.

Research has shown that various modifications to the adamantane core can lead to compounds with significant antiviral activity, sometimes against strains resistant to first-generation drugs like amantadine and rimantadine. rsc.org For instance, the synthesis of adamantane-substituted heterocycles has yielded compounds with high potency against resistant influenza A virus strains. rsc.org Adamantane derivatives have also been explored as potential agents against other viruses. nih.gov

The antiviral activity of these compounds is often linked to their ability to interfere with viral life cycle stages, such as entry, replication, or assembly. rroij.com The rigid adamantane scaffold serves to present the attached pharmacologically active groups in a specific three-dimensional arrangement, which can be crucial for effective binding to viral proteins. nih.gov SAR studies are critical in this context to determine the optimal size, shape, and functionality of the substituents for potent antiviral effects. rsc.org For example, a study on 1,2-annulated adamantane derivatives found that a pyrrolidine (B122466) derivative was four times more active than amantadine against the influenza A virus. rsc.org

Conclusion and Future Research Directions

Summary of Current Research Landscape on 1,4-Dibromoadamantane

The current research landscape for this compound primarily revolves around its utility as a rigid, three-dimensional building block in organic synthesis. Its diamondoid cage structure provides a unique scaffold for creating complex molecules with specific spatial orientations. Research has demonstrated its reactivity in nucleophilic substitution reactions. For instance, this compound undergoes photostimulated reactions with trimethyltin (B158744) anions (Me₃Sn⁻) in liquid ammonia (B1221849), leading to the formation of the disubstitution product in good yields. acs.org This Sᵣₙ1 mechanism highlights the compound's ability to participate in electron transfer processes to form di-functionalized adamantane (B196018) derivatives.

Furthermore, this compound serves as a key intermediate in the synthesis of other functionalized adamantanes. researchgate.net It is used as a precursor in the potential commercial production of amantadine (B194251), indicating its relevance in pharmaceutical manufacturing pathways. vsquarelifescience.comsynzeal.com The reactivity of the bromine atoms at the bridgehead positions, while generally low due to the steric hindrance and the instability of the resulting carbocation, can be exploited under specific conditions, such as the aforementioned photostimulated reactions. acs.orgmasterorganicchemistry.com The research focus remains on leveraging the rigid 1,4-disubstituted adamantane core for applications where precise molecular geometry is crucial.

Unexplored Synthetic Pathways and Chemical Transformations

While foundational reactions of this compound are established, numerous modern synthetic methodologies remain largely unexplored for this specific isomer. The development of novel synthetic pathways could unlock new chemical transformations and applications.

Unexplored Synthetic Pathways:

Modern Cross-Coupling Reactions: The application of palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to this compound is an area ripe for exploration. While adamantyl halides are known to be challenging substrates for these reactions, advancements in ligand and catalyst design could enable the efficient introduction of a wide array of aryl, alkynyl, and amino functionalities at the 1- and 4-positions.

Direct C-H Functionalization: Research into the selective C-H functionalization of the adamantane cage to introduce bromine atoms at the 1,4-positions could provide more efficient and atom-economical synthetic routes compared to traditional multi-step methods that often start from adamantane itself.

Mechanochemical Synthesis: Mechanochemical methods, which involve reactions induced by mechanical force, have been used to prompt isomerizations in adamantane-type molecules. rsc.org Exploring these solvent-free techniques for the synthesis and derivatization of this compound could offer greener and more efficient reaction pathways.

Unexplored Chemical Transformations:

Stepwise Functionalization: Developing protocols for the selective, stepwise functionalization of the two bromine atoms would be highly valuable. This would allow for the creation of heterobifunctional adamantane derivatives (1-X-4-Y-Ad), which are currently difficult to access but hold significant potential as molecular scaffolds and linkers.

Polymerization Monomers: The use of this compound as a monomer in polymerization reactions, such as polycondensation or as a cross-linker, is not well-documented. Its rigid structure could impart unique thermal and mechanical properties to polymers. This contrasts with its isomer, 1,3-dibromoadamantane (B19736), which has been successfully used as a crosslinker to create nanoporous organic polymers for adsorption and separation applications. rsc.org

Generation of Adamantene Precursors: While 1,2-dibromoadamantane has been used to generate the highly reactive anti-Bredt alkene, adamantene, via debromination, the potential for this compound to participate in novel elimination or rearrangement reactions under specific conditions remains an open question. rsc.org

Emerging Applications and Interdisciplinary Research Avenues

The unique structural properties of the this compound scaffold suggest its potential in several emerging and interdisciplinary fields beyond its current use as a synthetic intermediate.

Emerging Applications:

Materials Science: Drawing inspiration from the use of 1,3-dibromoadamantane in creating nanoporous organic polymers (NOPs) for gas adsorption, this compound could be explored as a rigid linker for the synthesis of new metal-organic frameworks (MOFs) or NOPs. rsc.org The linear and rigid nature of the 1,4-substitution pattern could lead to materials with distinct pore structures and properties suitable for gas storage, separation, or catalysis.

Medicinal Chemistry: Adamantane derivatives are prevalent in medicinal chemistry, valued for their ability to increase the lipophilicity and metabolic stability of drug candidates. nih.gov this compound can serve as a starting point for creating novel 1,4-disubstituted adamantane derivatives. These could be investigated as antivirals, ion channel blockers, or as scaffolds to orient pharmacophores in specific vectors to enhance binding to biological targets. nih.govmdpi.com

Molecular Electronics: The rigid, insulating adamantane cage can act as a molecular-scale building block for molecular electronics. Functionalizing this compound with conductive groups could lead to the creation of precisely defined molecular wires or components for nanoscale electronic devices. Research into adamantane-type clusters has already shown their potential for nonlinear optical properties. rsc.org

Interdisciplinary Research Avenues:

Host-Guest Chemistry: The adamantane cage is a classic guest for host molecules like cyclodextrins. acs.org 1,4-Difunctionalized adamantanes derived from this compound could be designed as specific guests for complex supramolecular systems, finding applications in drug delivery, sensing, or self-assembling materials.

Crystal Engineering: The high symmetry and rigidity of the adamantane core make its derivatives excellent candidates for crystal engineering. By systematically modifying the substituents at the 1- and 4-positions, researchers can study and control intermolecular interactions to design crystalline materials with desired properties, such as specific packing arrangements or solid-state reactivity.

Advancements in Spectroscopic and Computational Methodologies for Characterization

The unambiguous characterization of this compound and its derivatives relies on a combination of spectroscopic and computational methods. Recent advancements in these techniques offer deeper insights into their structure and properties.

Spectroscopic Methodologies:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) are crucial for the definitive assignment of signals, especially in more complex derivatives. Solid-state NMR spectroscopy can provide information on the structure and dynamics of this compound-based materials in the solid phase. rsc.org

Raman Spectroscopy: Techniques like surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) offer significantly enhanced sensitivity, enabling the analysis of trace amounts of material or the study of molecules on surfaces. spectroscopyonline.commdpi.com This could be applied to study the interaction of this compound derivatives with nanomaterials or biological targets.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Hyphenated techniques like GC-MS and LC-MS are invaluable for analyzing reaction mixtures and identifying products from the chemical transformations of this compound. researchgate.net

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic structure of adamantane derivatives. rsc.orgresearchgate.net These calculations can provide insights into bond lengths, bond angles, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. They can also be used to model reaction mechanisms and predict the stability of intermediates and transition states for unexplored reactions.

Ab Initio Calculations: High-level ab initio methods, such as coupled-cluster (CCSD(T)), can provide benchmark data on properties like sublimation enthalpies and cohesive energies of molecular crystals. researchgate.net Applying these methods to this compound can yield highly accurate thermodynamic data, which is crucial for understanding its physical properties and for designing purification processes like sublimation.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its derivatives, particularly their interactions with host molecules, solvents, or within a larger material assembly like a polymer or MOF. researchgate.net

Q & A

How can researchers optimize the synthesis of 1,4-Dibromoadamantane to improve yield and purity in laboratory settings?

Basic Research Focus

To enhance synthesis efficiency, consider reaction parameters such as solvent polarity, temperature gradients, and stoichiometric ratios of adamantane derivatives and brominating agents. For example, using inert atmospheres (e.g., nitrogen) and controlling reaction temperatures between 0–25°C can minimize side reactions like over-bromination . Post-synthesis purification via column chromatography with silica gel and non-polar solvents (e.g., hexane) is recommended to isolate the target compound. Validate purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

What analytical methods are most reliable for characterizing this compound’s structural and chemical properties?

Basic Research Focus

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical for assessing purity and identifying impurities. For structural elucidation, employ single-crystal X-ray diffraction (SC-XRD) to resolve stereochemical configurations, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group verification . Thermodynamic properties, such as enthalpy of formation, can be derived using differential scanning calorimetry (DSC) and validated against NIST’s Standard Reference Data .

What safety protocols are essential for handling this compound in laboratory environments?

Basic Research Focus

Use flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles to prevent dermal/ocular exposure. Work under fume hoods with local exhaust ventilation to avoid inhalation of vapors . Store the compound in airtight containers at 2–8°C, away from oxidizing agents and ignition sources. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

How can researchers assess the thermal and photolytic stability of this compound under varying experimental conditions?

Advanced Research Focus

Design accelerated stability studies using UV/VIS spectroscopy to monitor degradation kinetics under controlled light exposure (e.g., ICH Q1B guidelines). For thermal stability, conduct thermogravimetric analysis (TGA) at ramp rates of 5–10°C/min under nitrogen to identify decomposition thresholds . Multi-variate curve resolution (MCR) analysis of spectral data can isolate degradation products, such as brominated adamantane derivatives or carbon monoxide, under extreme conditions .